3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of CDK4/cyclin D1 and CDK6/cyclin D1 . This binding inhibits the kinase activity of these proteins, preventing them from phosphorylating their substrates and thus halting cell cycle progression . The compound also induces protein degradation by recruiting Cereblon .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 affects the cell cycle regulatory pathway . By preventing the phosphorylation of retinoblastoma (Rb) protein, the compound keeps E2F transcription factors in their inactive state, preventing the transcription of genes necessary for DNA synthesis and cell cycle progression .
Result of Action
The result of the compound’s action is the dose-dependent degradation of CDK4 and CDK6 . This leads to the arrest of the cell cycle, potentially inducing apoptosis in cancer cells . In Jurkat cells, maximum degradation was observed at a concentration of 0.25uM .
Properties
IUPAC Name |
3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-10-19(28)26-15(12-29-20(26)21-13)11-18(27)25-8-6-24(7-9-25)17-5-4-16(22-23-17)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYSQFSDJVULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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